![molecular formula C7H7BrN2O2 B3013085 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid CAS No. 1862582-19-1](/img/structure/B3013085.png)
5-Bromo-2-(methylamino)pyridine-4-carboxylic acid
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Overview
Description
5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1862582-19-1. It has a molecular weight of 231.05 and its IUPAC name is 5-bromo-2-(methylamino)isonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2O2/c1-9-6-2-4(7(11)12)5(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12). This code provides a detailed description of the molecule’s structure .Scientific Research Applications
Bromination Reactions
The compound can be used in bromination reactions. For instance, it has been used to study the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction . The apparent thermodynamics and the reaction kinetics of bromination reaction were explored, and a reaction kinetics model was established .
Synthesis of Pyrano [3,2-b]pyranone Derivatives
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as an organic–inorganic hybrid heterogeneous catalyst was fabricated and characterized. The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano [3,2-b]pyranone derivatives from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
Cocrystal Formation
2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . This could potentially be extended to 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid.
Synthesis of Polycyclic Azaarenes
2-Amino-5-bromopyridine has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes . This could potentially be extended to 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid.
Suzuki Cross-Coupling Reactions
The compound can be used in Suzuki cross-coupling reactions. For instance, a series of novel pyridine derivatives were synthesized by the application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(methylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-2-4(7(11)12)5(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBZXXJJPVOVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylamino)pyridine-4-carboxylic acid | |
CAS RN |
1862582-19-1 |
Source
|
Record name | 5-bromo-2-(methylamino)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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